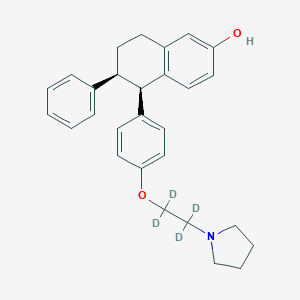

rac Lasofoxifene-d4

Description

rac Lasofoxifene-d4 is a deuterium-labeled isotopologue of Lasofoxifene, a selective estrogen receptor modulator (SERM) used in research and drug development. The compound features four deuterium atoms replacing hydrogen atoms, typically at metabolically vulnerable positions, to enhance stability and traceability in pharmacokinetic studies . Lasofoxifene itself is a nonsteroidal SERM with a molecular formula of $ C{29}H{31}NO_2 $, while the deuterated form (this compound) has a molecular weight increased by 4 atomic mass units due to the substitution of hydrogen ($ ^1\text{H} $) with deuterium ($ ^2\text{H} $) .

Deuterated compounds like this compound are critical in drug metabolism studies, enabling researchers to track absorption, distribution, metabolism, and excretion (ADME) with high precision using techniques such as mass spectrometry . The "rac" designation indicates that the compound is a racemic mixture, containing both enantiomers of the molecule, which may influence its binding affinity and metabolic pathways .

Properties

CAS No. |

1126626-61-6 |

|---|---|

Molecular Formula |

C28H31NO2 |

Molecular Weight |

417.6 g/mol |

IUPAC Name |

(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1/i18D2,19D2 |

InChI Key |

GXESHMAMLJKROZ-NXOFZFLXSA-N |

SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)O)C4=CC=CC=C4)N5CCCC5 |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 |

Synonyms |

rel-(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalenol; rac-(5R-cis)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]_x000B_phenyl]-2-naphthalenol; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated Lasofoxifene

The primary distinction between rac Lasofoxifene-d4 and its non-deuterated counterpart lies in their metabolic stability. Deuterium substitution reduces the rate of cytochrome P450-mediated oxidation, extending the half-life of the compound and minimizing the formation of reactive metabolites . This property makes this compound particularly valuable in preclinical ADME studies, where isotopic labeling allows for accurate quantification without interference from endogenous molecules .

Other Deuterated SERMs

For example:

- Deutetrabenazine (a deuterated version of Tetrabenazine) and Cenicriviroc-d4 are deuterated analogs developed to improve pharmacokinetic profiles. These compounds share similarities with this compound in their application for metabolic stability and tracer studies .

Non-Deuterated SERMs

Compared to classical SERMs like Tamoxifen and Raloxifene, Lasofoxifene exhibits distinct structural and functional properties.

Data Tables

Table 1: Key Properties of this compound vs. Non-Deuterated Lasofoxifene

Table 2: Comparison with Other Isotope-Labeled Compounds

Research Findings and Limitations

- Advantages of Deuterium Labeling : this compound enables precise tracking of drug disposition without altering the pharmacological activity of the parent compound . This is critical for optimizing dosing regimens and identifying metabolic pathways.

- Gaps in Evidence: The provided materials lack direct comparative studies between this compound and other SERMs or deuterated analogs.

- Theoretical Benefits: Based on isotope labeling principles, this compound is expected to exhibit reduced hepatic clearance compared to non-deuterated Lasofoxifene, aligning with trends observed in other deuterated drugs like Deutetrabenazine .

Q & A

Q. How should researchers integrate conflicting spectral data for rac-Lasofoxifene-d4 into a cohesive analysis?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier spectra. Cross-reference with computational simulations (DFT for <sup>1</sup>H/<sup>2</sup>H chemical shifts). Annotate discrepancies in supplemental materials and discuss potential causes (e.g., solvent polarity effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.